molecular formula C9H15N5O4 B12546662 2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one CAS No. 656830-83-0

2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one

Cat. No.: B12546662
CAS No.: 656830-83-0
M. Wt: 257.25 g/mol
InChI Key: FLTUGUDVUXXQOB-UHFFFAOYSA-N
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Description

2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino groups at positions 2 and 4, a hydroxy-nitropentyl group at position 5, and a keto group at position 6. Its unique structure suggests potential utility in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-keto ester, the pyrimidine ring can be constructed through a series of condensation reactions with guanidine or its derivatives.

    Introduction of the Hydroxy-Nitropentyl Group: The hydroxy-nitropentyl group can be introduced via a nitration reaction followed by reduction and subsequent hydroxylation.

    Final Assembly: The final compound is obtained by coupling the pyrimidine core with the hydroxy-nitropentyl group under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent reaction conditions.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

    Quality Control: Rigorous testing to ensure the compound meets industry standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2,4-diamino-5-(5-oxo-1-nitropentan-2-yl)-1H-pyrimidin-6-one.

    Reduction: Formation of 2,4-diamino-5-(5-hydroxy-1-aminopentan-2-yl)-1H-pyrimidin-6-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biochemical Research: Studying enzyme inhibition, receptor binding, and metabolic pathways.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-diamino-6-hydroxypyrimidine: Lacks the hydroxy-nitropentyl group, making it less complex.

    5-nitro-2,4-diaminopyrimidine:

    2,4-diamino-5-(5-hydroxy-1-methylpentan-2-yl)-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of a nitro group, altering its chemical properties.

Uniqueness

2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one is unique due to the presence of both hydroxy and nitro groups on the pentyl chain, which provides a distinct set of chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

656830-83-0

Molecular Formula

C9H15N5O4

Molecular Weight

257.25 g/mol

IUPAC Name

2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H15N5O4/c10-7-6(8(16)13-9(11)12-7)5(2-1-3-15)4-14(17)18/h5,15H,1-4H2,(H5,10,11,12,13,16)

InChI Key

FLTUGUDVUXXQOB-UHFFFAOYSA-N

Canonical SMILES

C(CC(C[N+](=O)[O-])C1=C(N=C(NC1=O)N)N)CO

Origin of Product

United States

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